![molecular formula C11H22N2O3 B13622136 tert-butyl3-[(1S)-3-amino-1-hydroxypropyl]azetidine-1-carboxylate](/img/structure/B13622136.png)
tert-butyl3-[(1S)-3-amino-1-hydroxypropyl]azetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl3-[(1S)-3-amino-1-hydroxypropyl]azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl3-[(1S)-3-amino-1-hydroxypropyl]azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino alcohols and carboxylic acids.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Functionalization: The amino and hydroxy groups are introduced through selective functionalization reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts and solvents that enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines and alcohols.
Substitution: Substitution reactions can introduce various functional groups into the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation Products: Oxo derivatives of the compound.
Reduction Products: Reduced forms such as amines and alcohols.
Substitution Products: Functionalized azetidine derivatives.
科学的研究の応用
Chemistry:
Building Block: The compound serves as a valuable building block in the synthesis of complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, which can be explored for therapeutic applications.
Protein Modification: It can be used in the modification of proteins to study their functions.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Antimicrobial Activity: It may exhibit antimicrobial properties, making it useful in developing new antibiotics.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Chemical Manufacturing: It serves as an intermediate in the production of various chemicals.
作用機序
The mechanism of action of tert-butyl3-[(1S)-3-amino-1-hydroxypropyl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
- tert-butyl 3-aminoazetidine-1-carboxylate
- tert-butyl 3-(methylamino)azetidine-1-carboxylate
- tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate
Comparison:
- Structural Differences: While these compounds share the azetidine ring and tert-butyl group, they differ in the functional groups attached to the ring.
- Biological Activity: The presence of different functional groups can lead to variations in biological activity and specificity.
- Synthetic Routes: The synthetic routes for these compounds may vary, leading to differences in yield and purity.
特性
分子式 |
C11H22N2O3 |
|---|---|
分子量 |
230.30 g/mol |
IUPAC名 |
tert-butyl 3-[(1S)-3-amino-1-hydroxypropyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-8(7-13)9(14)4-5-12/h8-9,14H,4-7,12H2,1-3H3/t9-/m0/s1 |
InChIキー |
WRQQIKPBBQQUFZ-VIFPVBQESA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CC(C1)[C@H](CCN)O |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(CCN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


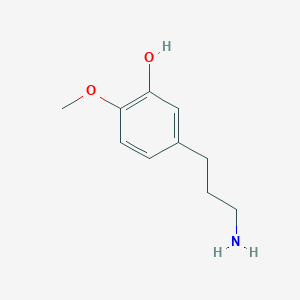


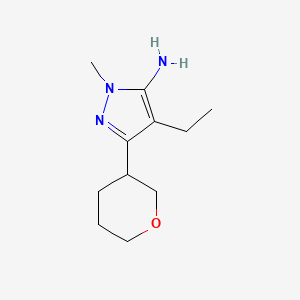

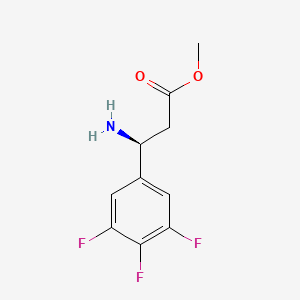
![N-[6-(Aminomethyl)-2-pyridinyl]cyclopropanesulfonamide](/img/structure/B13622117.png)
![2-[4-[(4-Chlorophenyl)methoxy]-3-methyl-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13622120.png)
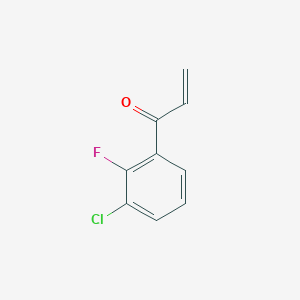

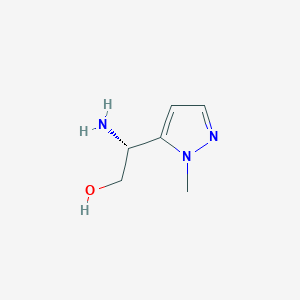
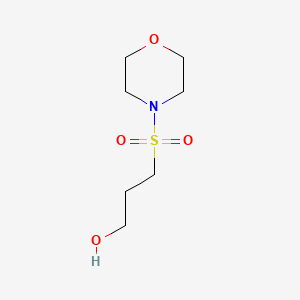
![1-Oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B13622148.png)

